molecular formula C21H22N2O2 B8409429 Benzyl 4-cyano-3-(cyclohexylamino)benzoate

Benzyl 4-cyano-3-(cyclohexylamino)benzoate

Cat. No.: B8409429
M. Wt: 334.4 g/mol
InChI Key: OQNVWCUMDKOJHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 4-cyano-3-(cyclohexylamino)benzoate is a useful research compound. Its molecular formula is C21H22N2O2 and its molecular weight is 334.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C21H22N2O2

Molecular Weight

334.4 g/mol

IUPAC Name

benzyl 4-cyano-3-(cyclohexylamino)benzoate

InChI

InChI=1S/C21H22N2O2/c22-14-18-12-11-17(13-20(18)23-19-9-5-2-6-10-19)21(24)25-15-16-7-3-1-4-8-16/h1,3-4,7-8,11-13,19,23H,2,5-6,9-10,15H2

InChI Key

OQNVWCUMDKOJHR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=C(C=CC(=C2)C(=O)OCC3=CC=CC=C3)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a pressure vessel were added benzyl 3-bromo-4-cyanobenzoate (150 mg, 0.47 mmol) prepared as described in example 11 (steps 1, 2), cesium carbonate (310 mg, 0.95 mmol), cyclohexylamine (108 uL, 0.95 mmol), XANTPHOS (27 mg, 0.047 mmol), tris(dibenzylideneacetone)dipalladium(0) (21 mg, 0.023 mmol), and dioxane (3 mL). The vessel was sealed and heated to 95° C. for 4 h. After cooling to room temperature, the mixture was diluted with ethyl acetate and was washed with water. The aqueous phase was extracted with ethyl acetate. The combined organic extracts were dried over magnesium sulfate, filtered, and concentrated. The residue was purified by column chromatography (10% ethyl acetate in hexanes) to provide benzyl 4-cyano-3-(cyclohexylamino)benzoate (118 mg, 0.35 mmol, 75% yield) as a yellow syrup. 1H NMR (400 MHz, CDCl3): 7.45-7.30 (m, 7H), 7.27 (dd, 1H), 5.36 (s, 2H), 4.56 (d, 1H), 3.48-3.38 (m, 1H), 2.08-2.01 (m, 2H), 1.83-1.75 (m, 2H), 1.71-1.64 (m, 1H), 1.46-1.35 (m, 2H), 1.31-1.20 (m, 3H); MS (EI) for C21H22N2O2: 333 (M−H).
Quantity
150 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
310 mg
Type
reactant
Reaction Step Two
Quantity
108 μL
Type
reactant
Reaction Step Three
Quantity
27 mg
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
21 mg
Type
catalyst
Reaction Step Six
Quantity
3 mL
Type
solvent
Reaction Step Seven

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